molecular formula C8H15NO3 B2626609 Tert-butyl 2-acetamidoacetate CAS No. 117880-89-4

Tert-butyl 2-acetamidoacetate

Cat. No.: B2626609
CAS No.: 117880-89-4
M. Wt: 173.212
InChI Key: JNMRCHHHNJFCBU-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamidoacetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its stability and is often utilized as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-acetamidoacetate can be synthesized through a Ritter reaction, which involves the reaction of nitriles with tert-butyl acetate in the presence of sulfuric acid and acetic acid . This method is scalable and provides a robust route for the production of tert-butyl amides.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of acetic acid as a solvent to minimize the generation of isobutylene gas, which is a by-product of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-acetamidoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-acetamidoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-acetamidoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-acetamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRCHHHNJFCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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